N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide
Description
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Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O2/c1-23(12-17(25)22-16-8-6-15(20)7-9-16)13-18(26)24(2)19(14-21)10-4-3-5-11-19/h6-9H,3-5,10-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNPJEWYXARFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)Cl)CC(=O)N(C)C2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure, which includes:
- Molecular Formula : C_{19}H_{24}ClN_{3}O_{2}
- Molecular Weight : Approximately 376.9 g/mol
- Key Functional Groups : Chlorobenzyl group, cyanocyclohexyl moiety, and an acetamide functional group.
These structural features suggest that the compound may interact with various biological targets, enhancing its pharmacological profile.
Preliminary studies indicate that this compound may function as an enzyme inhibitor or receptor modulator . The presence of the chlorophenyl group is believed to enhance lipophilicity, potentially influencing its absorption and distribution within biological systems.
Potential Biological Targets
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could lead to therapeutic effects in various disease models.
- Receptor Modulation : Interaction with receptors involved in neurotransmission or metabolic processes could be significant for its pharmacological effects.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable activity against several biological targets. For instance:
- Antibacterial Activity : Similar compounds have shown moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : Studies on related compounds indicate strong inhibitory activity against acetylcholinesterase (AChE) and urease .
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antibacterial | Salmonella typhi, Bacillus subtilis | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | |
| Urease |
Case Studies
Several case studies have explored the biological activity of structurally similar compounds, providing insights into the potential efficacy of this compound:
-
Study on Enzyme Inhibitors : Research indicated that compounds with similar structures exhibited significant inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases .
- Methodology : The AChE inhibitory activity was assessed using a spectrophotometric method where absorbance changes were monitored at 405 nm.
- Antimicrobial Screening : Another study evaluated the antimicrobial properties of related compounds, demonstrating efficacy against various bacterial strains with varying degrees of potency .
Q & A
Q. How to design derivatives for reduced metabolic clearance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
